Reduced Inverse Agonist Activity: 6β-Naltrexol vs. Naltrexone and Naloxone in Opioid-Dependent Mice
In opioid-dependent mice, 6β-naltrexol exhibits significantly reduced inverse agonist activity compared to both naltrexone and naloxone. While naltrexone and naloxone suppress basal [³⁵S]GTPγS binding in brain membranes (a measure of constitutive MOR activity) and precipitate severe withdrawal behaviors, 6β-naltrexol does not suppress basal binding and precipitates markedly less severe withdrawal [1]. This functional differentiation is critical for applications where avoiding withdrawal precipitation is paramount.
| Evidence Dimension | Inverse Agonist Activity: Suppression of Basal [³⁵S]GTPγS Binding (in vitro) |
|---|---|
| Target Compound Data | 0% suppression (no significant effect on basal binding) |
| Comparator Or Baseline | Naltrexone: ~30-40% suppression; Naloxone: ~30-40% suppression |
| Quantified Difference | 6β-naltrexol produces negligible inverse agonism, whereas naltrexone and naloxone suppress basal activity by approximately one-third. |
| Conditions | Brain membrane preparations from opioid-dependent mice; [³⁵S]GTPγS functional assay. |
Why This Matters
The neutral antagonist profile of 6β-naltrexol directly translates to reduced withdrawal precipitation in vivo, a key differentiator for selecting a safer opioid antagonist in dependent populations.
- [1] Raehal KM, Lowery JJ, Bhamidipati CM, Paolino RM, Blair JR, Wang D, Sadée W, Bilsky EJ. In vivo characterization of 6β-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice. J Pharmacol Exp Ther. 2005;313(3):1150-1162. View Source
